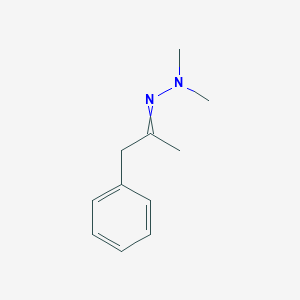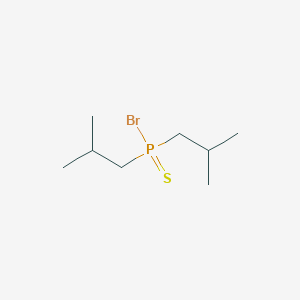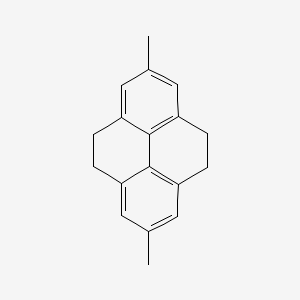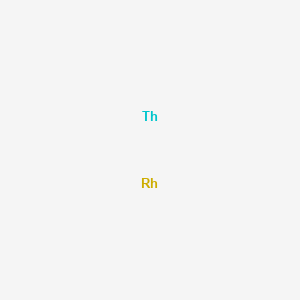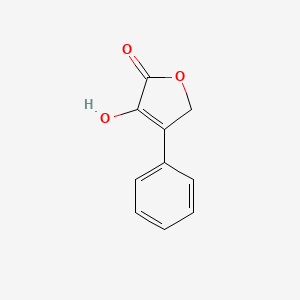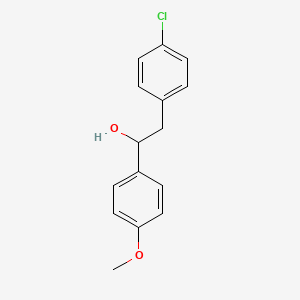
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanol is an organic compound that features both a chlorophenyl and a methoxyphenyl group attached to an ethanol backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanol typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzylmagnesium chloride (Grignard reagent) in an anhydrous ether solvent. The reaction proceeds as follows:
Formation of Grignard Reagent: 4-methoxybenzyl chloride is reacted with magnesium turnings in anhydrous ether to form 4-methoxybenzylmagnesium chloride.
Grignard Reaction: The Grignard reagent is then reacted with 4-chlorobenzaldehyde to form the desired product, this compound.
The reaction conditions typically involve maintaining a low temperature to control the reaction rate and prevent side reactions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: The major product is 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanone.
Reduction: The major product is 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethane.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
科学的研究の応用
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through its ability to modulate biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-1-phenylethanol
- 2-(4-Methoxyphenyl)-1-phenylethanol
- 2-(4-Chlorophenyl)-1-(4-hydroxyphenyl)ethanol
Uniqueness
2-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethanol is unique due to the presence of both a chlorophenyl and a methoxyphenyl group, which confer distinct chemical and physical properties
特性
CAS番号 |
6279-23-8 |
|---|---|
分子式 |
C15H15ClO2 |
分子量 |
262.73 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-1-(4-methoxyphenyl)ethanol |
InChI |
InChI=1S/C15H15ClO2/c1-18-14-8-4-12(5-9-14)15(17)10-11-2-6-13(16)7-3-11/h2-9,15,17H,10H2,1H3 |
InChIキー |
JWSSKOBICRDDNW-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C(CC2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


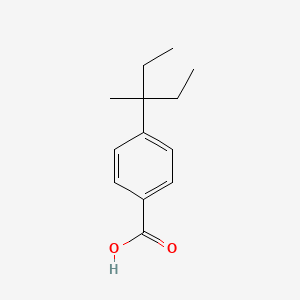
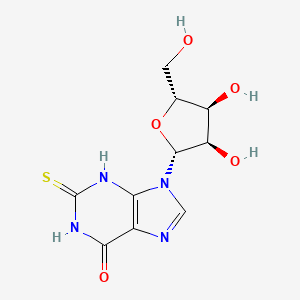
![4,6-Dichloro-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}-1,3,5-triazin-2-amine](/img/structure/B14733619.png)
![2,2'-[Sulfinylbis(methylene)]dipyridine](/img/structure/B14733623.png)
![1,2-Dimethoxy-3-[1-(2-methylpropoxy)ethoxymethyl]benzene](/img/structure/B14733634.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,10,12,17-hexol](/img/structure/B14733641.png)
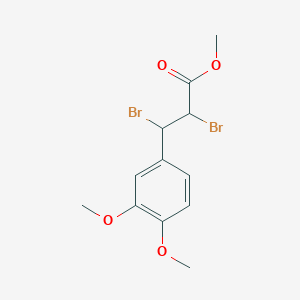
![4-(2-Oxopropyl)-7h-benzo[de]anthracen-7-one](/img/structure/B14733652.png)
![1,3,5-trichloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]benzene](/img/structure/B14733668.png)
